Hydroxyzine Acetic Acid Dihydrochloride

Beschreibung

BenchChem offers high-quality Hydroxyzine Acetic Acid Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxyzine Acetic Acid Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

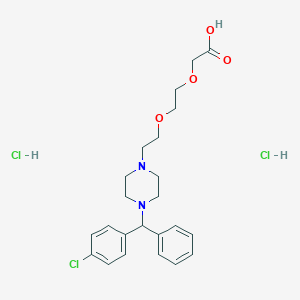

IUPAC Name |

2-[2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethoxy]acetic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29ClN2O4.2ClH/c24-21-8-6-20(7-9-21)23(19-4-2-1-3-5-19)26-12-10-25(11-13-26)14-15-29-16-17-30-18-22(27)28;;/h1-9,23H,10-18H2,(H,27,28);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSILIWIOEGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31Cl3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004016 |

Source

|

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83881-56-5 |

Source

|

| Record name | Acetic acid, (2-(2-(4-((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)ethoxy)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)ethoxy]acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of hydroxyzine acetic acid dihydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxyzine Acetic Acid Dihydrochloride (Cetirizine Dihydrochloride)

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed exploration of the , a molecule widely known in the pharmaceutical field as Cetirizine Dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural lists to offer a deep dive into the causality of experimental choices, ensuring a thorough understanding of the underlying chemical principles.

Introduction: From Antihistamine to Second-Generation Derivative

Hydroxyzine, a first-generation antihistamine, is well-established for its sedative and anxiolytic properties. Its therapeutic action is primarily mediated by its activity as an H1 receptor inverse agonist. The synthesis of its acetic acid derivative, Cetirizine, marks a significant advancement in antihistamine development. Cetirizine is a potent and selective H1 antagonist that exhibits fewer sedative effects than its parent compound, hydroxyzine. This is attributed to its lower lipophilicity, which restricts its ability to cross the blood-brain barrier. The dihydrochloride salt form enhances the stability and solubility of the molecule, making it suitable for pharmaceutical formulations.

This guide will elucidate the synthetic transformation of hydroxyzine to Cetirizine Dihydrochloride and detail the analytical techniques essential for its thorough characterization, ensuring purity, identity, and quality.

Part 1: Synthesis of Hydroxyzine Acetic Acid Dihydrochloride

The conversion of hydroxyzine to its acetic acid derivative is a multi-step process that requires careful control of reaction conditions to achieve a high yield and purity of the final product. The overall synthetic scheme involves the protection of the primary alcohol of hydroxyzine, followed by oxidation to a carboxylic acid, and finally, deprotection and salt formation.

Synthetic Pathway Overview

The following diagram illustrates the general synthetic route from hydroxyzine to hydroxyzine acetic acid dihydrochloride.

An In-depth Technical Guide to the Molecular Mechanism of Action of Hydroxyzine Acetic Acid Dihydrochloride on the Histamine H1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hydroxyzine, a first-generation piperazine antihistamine, has been a cornerstone in the management of allergic conditions and anxiety for decades. Its therapeutic efficacy is primarily attributed to its interaction with the histamine H1 receptor (H1R). This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the action of hydroxyzine and its active metabolite, cetirizine, at the H1R. We will delve into the structural and functional aspects of the H1R, the concept of inverse agonism that characterizes hydroxyzine's binding, and the downstream signaling consequences of this interaction. Furthermore, this guide presents detailed, field-proven experimental protocols for characterizing the binding and functional activity of compounds at the H1R, offering a robust framework for researchers in drug discovery and development.

Introduction: The Enduring Relevance of Hydroxyzine

Hydroxyzine is a first-generation H1-receptor antagonist belonging to the diphenylmethylpiperazine class.[1] It is clinically administered as hydroxyzine dihydrochloride or hydroxyzine pamoate to treat a range of conditions, including pruritus, urticaria, and anxiety.[1][2] A crucial aspect of hydroxyzine's pharmacology is its rapid in vivo conversion to its carboxylated metabolite, cetirizine.[[“]][[“]] Cetirizine is a potent, second-generation antihistamine that is responsible for a significant portion of the therapeutic antihistaminic effects observed after hydroxyzine administration.[[“]][[“]] Unlike its parent compound, cetirizine exhibits minimal penetration of the blood-brain barrier, leading to a reduced sedative profile.[[“]][5]

This guide will focus on the direct interaction of these molecules with the H1 receptor, a key player in the allergic inflammatory cascade. Understanding this interaction at a molecular level is paramount for the rational design of novel antihistamines with improved efficacy and safety profiles.

The Histamine H1 Receptor: A Gq-Coupled Gateway to Allergic Response

The histamine H1 receptor is a member of the rhodopsin-like G-protein coupled receptor (GPCR) superfamily.[6] It is expressed in a wide variety of tissues, including smooth muscle, vascular endothelial cells, and neurons in the central nervous system.[6] The binding of histamine to the H1R initiates a conformational change that activates the associated heterotrimeric G-protein, Gq.[6] This activation triggers the following signaling cascade:

-

Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates the membrane-bound enzyme phospholipase C.[7]

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.[8]

-

Cellular Response: The increase in intracellular Ca2+ concentration, along with the action of DAG, activates various downstream signaling pathways, culminating in the physiological responses associated with allergy and inflammation, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[8]

The Core Mechanism: Inverse Agonism of Hydroxyzine and Cetirizine

Historically, antihistamines were classified as receptor antagonists, implying they simply block the binding of histamine. However, contemporary pharmacological understanding reveals a more nuanced mechanism: H1 antihistamines, including hydroxyzine and its metabolite cetirizine, function as inverse agonists .[9][10]

GPCRs like the H1R can exist in an equilibrium between an inactive (R) and an active (R) conformational state. Even in the absence of an agonist (histamine), a small fraction of receptors can spontaneously adopt the active R conformation, leading to a basal level of signaling, known as constitutive activity.

-

Agonists (e.g., histamine) bind preferentially to and stabilize the active R* state, shifting the equilibrium towards R* and increasing signaling.

-

Neutral Antagonists bind with equal affinity to both R and R* states, not altering the conformational equilibrium but preventing agonist binding.

-

Inverse Agonists (e.g., hydroxyzine, cetirizine) selectively bind to and stabilize the inactive R conformation.[9][11] This shifts the equilibrium away from the active R* state, thereby reducing the basal, constitutive activity of the receptor in addition to blocking the effects of histamine.[9][12] This stabilization of the inactive state is the cornerstone of their therapeutic effect.[10][11]

The piperazine moiety common to hydroxyzine and cetirizine is thought to play a role in the interaction with the H1 receptor, potentially interacting with key aspartic acid residues.[13]

Visualization of H1 Receptor Signaling and Inverse Agonism

Caption: Signaling pathway of the H1 receptor and the inverse agonist action of hydroxyzine/cetirizine.

Quantitative Analysis of Receptor Interaction

The affinity of a compound for a receptor is a critical parameter in drug development. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) | Citation |

| Hydroxyzine | Muscarinic | 3,600 - 30,000 | [14] |

| Cetirizine | H1 | ~6 | [5] |

| Levocetirizine | H1 | ~3 | [5] |

Experimental Protocols for H1 Receptor Characterization

To experimentally determine the binding affinity and functional activity of compounds like hydroxyzine, two primary assays are employed: the radioligand binding assay and the calcium flux assay.

Radioligand Binding Assay: Quantifying Affinity

This assay directly measures the binding of a radiolabeled ligand to the receptor and its displacement by a test compound. The choice of a well-characterized radioligand, such as [3H]-mepyramine, is crucial for obtaining reliable data.

Experimental Rationale: The principle of this competitive binding assay is that the unlabeled test compound (e.g., hydroxyzine) will compete with a fixed concentration of a radiolabeled ligand (e.g., [3H]-mepyramine) for binding to the H1R. By measuring the decrease in radioactivity bound to the receptor at various concentrations of the test compound, an IC50 (half-maximal inhibitory concentration) can be determined. The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[16][17][18]

Step-by-Step Protocol: [3H]-mepyramine Competition Binding Assay

-

Membrane Preparation:

-

Culture HEK293T cells transiently or stably expressing the human H1 receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer (e.g., 50 mM Na2HPO4/KH2PO4, pH 7.4).[19]

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA protein assay).

-

-

Assay Setup (96-well plate format, in triplicate):

-

Total Binding: Add assay buffer, a known concentration of [3H]-mepyramine (typically at or below its Kd, e.g., 1-5 nM), and the membrane preparation (e.g., 0.5-3 µg protein/well).[7][13][19]

-

Non-specific Binding (NSB): Add a high concentration of a structurally distinct, unlabeled H1 antagonist (e.g., 10 µM mianserin) to block all specific binding of the radioligand, followed by [3H]-mepyramine and the membrane preparation.[7][20] The rationale for using a different compound for NSB is to avoid potential confounding effects of the test compound at very high concentrations.

-

Competition Binding: Add serial dilutions of the test compound (e.g., hydroxyzine), [3H]-mepyramine, and the membrane preparation.

-

-

Incubation:

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[20]

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[13][19]

-

-

Quantification and Data Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting the NSB from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve and determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation :[17][21] Ki = IC50 / (1 + ([L]/Kd)) where:

-

IC50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Visualization of Radioligand Binding Assay Workflow

Sources

- 1. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cetirizine vs Hydroxyzine Comparison - Drugs.com [drugs.com]

- 3. consensus.app [consensus.app]

- 4. consensus.app [consensus.app]

- 5. Cetirizine - Wikipedia [en.wikipedia.org]

- 6. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. [3H]mepyramine binding to histamine H1 receptors in bovine retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 12. JCI - Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model [jci.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantum chemical calculation and binding modes of H1R; a combined study of molecular docking and DFT for suggesting therapeutically potent H1R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 18. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Hydroxyzine Acetic Acid Dihydrochloride (Cetirizine Impurity E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of Hydroxyzine Acetic Acid Dihydrochloride, a compound identified as a known impurity of Cetirizine, referred to in pharmacopeias as Cetirizine Impurity E and also known as Ethoxycetirizine Dihydrochloride. Due to its classification as a related substance in pharmaceutical preparations, a thorough understanding of its properties is critical for drug development, quality control, and regulatory compliance. This document synthesizes available data on its chemical identity, structure, and known physicochemical characteristics. Where experimental data for this specific impurity is limited, this guide draws upon established knowledge of its parent compounds, hydroxyzine and cetirizine, to provide a scientifically grounded comparative analysis and theoretical insights into its behavior.

Introduction and Nomenclature

Hydroxyzine Acetic Acid Dihydrochloride, while bearing a name suggestive of a simple hydroxyzine salt, is chemically distinct and is recognized as a significant related substance in the synthesis and degradation of cetirizine. Cetirizine itself is the primary human metabolite of hydroxyzine, a first-generation antihistamine.[[“]][2] The presence of impurities such as Hydroxyzine Acetic Acid Dihydrochloride in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled.

Nomenclature and Identification:

-

Chemical Name: 2-[2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]ethoxy]acetic Acid Dihydrochloride[3][4]

-

Synonyms: Cetirizine Impurity E, Ethoxycetirizine Dihydrochloride[3][4]

-

CAS Number: 83881-56-5 (for the dihydrochloride salt)[4]

-

Molecular Formula: C₂₃H₃₁Cl₃N₂O₄[4]

-

Molecular Weight: 505.86 g/mol [4]

Structural Elucidation and Comparison

The molecular architecture of Hydroxyzine Acetic Acid Dihydrochloride reveals its close relationship to both hydroxyzine and its metabolite, cetirizine. Understanding these structural nuances is fundamental to predicting its physicochemical behavior.

Figure 1: Structural comparison of Hydroxyzine, Cetirizine, and Hydroxyzine Acetic Acid (Cetirizine Impurity E).

As illustrated, the core structure consisting of the diphenylmethylpiperazine moiety is conserved across all three molecules. The key differentiators are the terminal groups of the side chain attached to the piperazine ring:

-

Hydroxyzine: Possesses a 2-(2-hydroxyethoxy)ethyl group. The terminal primary alcohol is a key site for metabolic oxidation.

-

Cetirizine: The terminal alcohol of hydroxyzine is oxidized to a carboxylic acid, forming a (carboxymethoxy)ethyl group. This transformation significantly alters the molecule's polarity and acidity.[5]

-

Hydroxyzine Acetic Acid Dihydrochloride (Cetirizine Impurity E): This molecule features an extended side chain, 2-[2-[2-(...)ethoxy]ethoxy]acetic acid, which incorporates an additional ethoxy unit compared to cetirizine before the terminal carboxylic acid. This structural modification impacts its molecular weight, polarity, and potential for intermolecular interactions.

Physicochemical Properties

Detailed experimental data for Hydroxyzine Acetic Acid Dihydrochloride is not extensively available in public literature, a common challenge for pharmaceutical impurities. The following sections provide a summary of known information, supplemented by comparative data from hydroxyzine and cetirizine to provide context.

Physical State and Appearance

Hydroxyzine Acetic Acid Dihydrochloride is described as an off-white solid.[4] This is consistent with the appearance of many hydrochloride salts of similar organic molecules, including cetirizine dihydrochloride, which is a white to off-white crystalline powder.

Solubility

-

Hydroxyzine Acetic Acid Dihydrochloride: It is reported to be soluble in methanol (MEOH).[4] Given the presence of a carboxylic acid and the dihydrochloride salt form, it is expected to be soluble in water.

-

Comparative Data:

The structural similarity to cetirizine dihydrochloride, particularly the presence of the carboxylic acid and the dihydrochloride salt form, strongly suggests that Hydroxyzine Acetic Acid Dihydrochloride will exhibit good aqueous solubility. The extended ethoxy chain may slightly increase its lipophilicity compared to cetirizine, but the ionizable groups are expected to dominate its solubility profile in aqueous media.

Dissociation Constant (pKa)

No experimental pKa values for Hydroxyzine Acetic Acid Dihydrochloride are publicly available. However, we can infer its acidic and basic centers from its structure. The molecule possesses a carboxylic acid group, which is acidic, and two nitrogen atoms within the piperazine ring, which are basic.

-

Theoretical pKa Considerations:

-

Carboxylic Acid (Acidic pKa): The pKa of the carboxylic acid group is likely to be in a similar range to that of cetirizine, which is approximately 2.9.[8]

-

Piperazine Nitrogens (Basic pKa's): The two nitrogen atoms of the piperazine ring will have distinct pKa values. By analogy with cetirizine (pKa ~8.3 and ~1.5), one nitrogen will be significantly more basic than the other.[8] The dihydrochloride salt form indicates that both nitrogen atoms are protonated.

-

Melting Point

One source indicates the melting point as "N.A." (Not Available).[4]

-

Comparative Data:

-

Hydroxyzine Dihydrochloride: Melts at approximately 200°C with decomposition.

-

Cetirizine Dihydrochloride: Has a melting point in the range of 210-218°C.

-

Given the structural similarities and the dihydrochloride salt form, it is plausible that Hydroxyzine Acetic Acid Dihydrochloride would have a melting point in a similar high-temperature range, likely with decomposition.

Polymorphism

There is no available information on the polymorphic forms of Hydroxyzine Acetic Acid Dihydrochloride. However, polymorphism is a known characteristic of cetirizine dihydrochloride, for which both crystalline and amorphous forms have been identified.[9] Therefore, it is conceivable that Cetirizine Impurity E could also exist in different solid-state forms, a factor that would be important to consider in its isolation and characterization.

Stability Profile

A comprehensive stability profile for Hydroxyzine Acetic Acid Dihydrochloride is not publicly documented. However, extensive forced degradation studies on cetirizine provide valuable insights into the potential degradation pathways of this structurally related impurity.

Cetirizine dihydrochloride has been shown to be susceptible to degradation under various stress conditions:

-

Acid Hydrolysis: Significant degradation occurs, with multiple degradation products formed.[10][11]

-

Base Hydrolysis: Less degradation is observed compared to acidic conditions, but it is still a relevant degradation pathway.[10][11]

-

Oxidative Degradation: Cetirizine is highly susceptible to oxidation, leading to the formation of N-oxides and other degradation products.[12][13]

-

Photolytic and Thermal Degradation: Degradation is also observed under exposure to light and heat.[10][11]

Given that Hydroxyzine Acetic Acid Dihydrochloride shares the same core structure, it is reasonable to anticipate a similar susceptibility to acidic, oxidative, and photolytic degradation. The piperazine ring, in particular, is a common site for oxidative degradation in related molecules.

Analytical Methodologies

The primary analytical technique for the detection and quantification of Hydroxyzine Acetic Acid Dihydrochloride is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . As this compound is a known impurity of cetirizine, the methods are typically developed as stability-indicating assays for the parent drug.

Typical HPLC Method Parameters:

-

Column: C18 columns are commonly employed.[12]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. Gradient elution is often necessary to resolve all related substances from the main cetirizine peak.

-

Detection: UV detection at approximately 230 nm is standard.[14]

-

Workflow:

Figure 2: A typical workflow for the analysis of Cetirizine Impurity E by RP-HPLC.

Conclusion

Hydroxyzine Acetic Acid Dihydrochloride, identified as Cetirizine Impurity E, is a critical substance to monitor in the quality control of cetirizine drug products. While a complete, publicly available physicochemical profile is lacking, this guide has synthesized the known information regarding its identity, structure, and qualitative properties. By drawing comparisons with its parent compounds, hydroxyzine and cetirizine, we can infer a likely profile of good aqueous solubility, susceptibility to degradation under stress conditions similar to cetirizine, and amenability to analysis by established stability-indicating HPLC methods. Further research to experimentally determine the precise solubility, pKa, melting point, and polymorphic forms of this impurity would be invaluable for a more complete understanding and for the development of robust control strategies in pharmaceutical manufacturing.

References

-

SynZeal. (n.d.). Cetirizine EP Impurity E. Retrieved from [Link]

-

PubChem. (n.d.). Cetirizine. National Center for Biotechnology Information. Retrieved from [Link]

-

Shimadzu. (n.d.). Organic Impurity Analysis of Cetirizine Hydrochloride Drug Material Following USP Monograph. Retrieved from [Link]

- de Oliveira, M. A., de Souza, D., & Rolim, C. M. B. (2014). Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method. Journal of the Brazilian Chemical Society, 25(12), 2293-2302.

- Kaur, P., Bansal, G., & Singh, S. (2014). Stress Degradation Studies on Cetirizine Dihydrochloride and Development of Degradation Pathways. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 809-815.

-

Allmpus. (n.d.). cetirizine ep impurity e. Retrieved from [Link]

-

USP. (n.d.). Cetirizine Hydrochloride Oral Solution. Retrieved from [Link]

- Hefnawy, M. M., Al-Majed, A. A., & Al-Suwailem, S. M. (2012). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 131-135.

- Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current medicinal chemistry, 15(21), 2173–2191.

-

Pharmaffiliates. (n.d.). Cetirizine Dihydrochloride- Impurity E (Freebase). Retrieved from [Link]

- Bakshi, M., & Singh, S. (2004). Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. Pharmaceutical research, 21(3), 459-464.

- Flum, D. P., & Senanayake, C. H. (2001). A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC. Organic Process Research & Development, 5(6), 644-646.

- Jain, P. S., Chaudhari, A. J., & Patel, M. K. (2012). A Validated Stability-Indicating HPLC Assay Method for Cetrizine HCl in Bulk Drug. International Journal of Applied Pharmaceutical and Biological Chemistry, 1(3), 429-436.

- US Patent No. US20040186112A1. (2004).

-

Multichem Exports. (n.d.). Cetirizine dihydrochloride. Retrieved from [Link]

- Jaber, A. M. Y., Al Sherife, H. A., Al Omari, M. M., & Badwan, A. A. (2004). Determination of cetirizine dihydrochloride, related impurities and preservatives in oral solution and tablet dosage forms using HPLC. Journal of pharmaceutical and biomedical analysis, 36(2), 341–350.

- Lee, J., Lee, Y., & Kang, J. S. (2018). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC.

- Gao, Y., Liu, Y., & Wang, L. (2018). CN107782813B - Method for detecting related substances in cetirizine hydrochloride sample.

- Sharma, A., & Singh, S. (2020). Forced degradation study of different brands of levocetirizine dihydrochloride by UV-spectroscopy. International Journal of Pharmaceutical and Chemical Analysis, 7(2), 58-62.

-

Consensus. (n.d.). Hydroxyzine versus cetirizine CNS effects. Retrieved from [Link]

-

Pharmace Research Laboratory. (n.d.). Cetirizine EP Impurity E. Retrieved from [Link]

-

Drugs.com. (n.d.). Cetirizine and hydroxyzine Interactions. Retrieved from [Link]

- Bizikova, P., Papich, M. G., & Olivry, T. (2008). Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs.

Sources

- 1. consensus.app [consensus.app]

- 2. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cetirizine EP Impurity E | 682323-77-9 | SynZeal [synzeal.com]

- 4. allmpus.com [allmpus.com]

- 5. Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]

- 10. Determination of stress-induced degradation products of cetirizine dihydrochloride by a stability-indicating RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpcsonline.com [ijpcsonline.com]

- 12. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

crystal structure analysis of hydroxyzine acetic acid dihydrochloride

An In-Depth Technical Guide to the Crystal Structure Analysis of Cetirizine Dihydrochloride (Hydroxyzine Acetic Acid Dihydrochloride)

Foreword: From Molecule to Medicine

In the landscape of pharmaceutical sciences, the journey from a chemically synthesized active pharmaceutical ingredient (API) to a safe, stable, and effective medicine is governed by a deep understanding of its solid-state properties. The three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical characteristics, including solubility, dissolution rate, stability, and bioavailability. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of Cetirizine Dihydrochloride, the active carboxylic acid metabolite of Hydroxyzine. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our experimental choices, ensuring a robust and self-validating approach to structural elucidation. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous science of bringing superior pharmaceuticals to fruition.

The Subject Molecule: Cetirizine Dihydrochloride

Cetirizine, chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is a second-generation H1 histamine antagonist.[1][2] It is the primary active metabolite of hydroxyzine, formed by the oxidation of the terminal alcohol group to a carboxylic acid.[2] The dihydrochloride salt form is commonly used in pharmaceutical formulations.[3]

A critical concept in the solid-state chemistry of APIs is polymorphism —the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. Different polymorphs of the same API can have distinct physical properties, making polymorph screening and control a crucial aspect of drug development.[4][5]

The Foundation: Achieving Crystallinity

The prerequisite for any X-ray diffraction analysis is the generation of high-quality crystals. Crystallization is a thermodynamically driven process involving two principal stages: nucleation and crystal growth.[6] Our goal is to control these stages to produce single crystals suitable for Single-Crystal X-ray Diffraction (SC-XRD) or a uniform crystalline powder for Powder X-ray Diffraction (PXRD). The choice of solvent and the method of inducing supersaturation are the primary levers for controlling this process.[7]

Experimental Protocol: Crystallization of Cetirizine Dihydrochloride

This protocol is based on established methods for small organic molecules and principles of API crystallization.[3][8] The objective is to produce a crystalline solid from a solution.

Rationale: The choice of an anti-solvent (2-butanone) is designed to reduce the solubility of the polar cetirizine dihydrochloride salt, thereby inducing supersaturation in a controlled manner, which is favorable for the growth of well-ordered crystals.

Methodology:

-

Dissolution: Suspend 1.0 g of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-ethoxy]acetic acid in a minimal amount of a suitable solvent in which it is freely soluble (e.g., water).

-

Acidification: Stoichiometrically add two molar equivalents of hydrochloric acid (e.g., as a concentrated aqueous solution) to form the dihydrochloride salt in situ. Gentle agitation ensures a complete reaction.

-

Supersaturation Induction (Anti-Solvent Addition): While stirring the aqueous solution, slowly add 2-butanone, an anti-solvent in which the salt has poor solubility.[3] The addition should be dropwise to avoid rapid precipitation, which can lead to an amorphous solid or very small crystallites.

-

Nucleation & Growth: Continue the addition of the anti-solvent until persistent turbidity is observed. At this point, nucleation has begun. The solution can be gently warmed to redissolve the precipitate and then allowed to cool slowly to room temperature, undisturbed. This slow cooling process encourages the growth of larger, more perfect crystals.

-

Isolation: Isolate the resulting crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of the anti-solvent (2-butanone) to remove any residual soluble impurities and dry under a vacuum at a controlled temperature (e.g., 40-50 °C) to remove residual solvent without inducing a phase change.

Elucidating the Structure: X-ray Diffraction Techniques

X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystal. The technique relies on the constructive interference of monochromatic X-rays that are scattered by the electron clouds of atoms arranged in a periodic lattice, a phenomenon described by Bragg's Law (nλ = 2d sinθ).[9]

Powder X-ray Diffraction (PXRD)

PXRD is an indispensable tool for the routine analysis of pharmaceutical solids. It serves as a unique "fingerprint" for a specific crystalline phase, allowing for polymorph identification, assessment of batch-to-batch consistency, and detection of crystalline impurities.[5][10]

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount (10-20 mg) of the crystalline cetirizine dihydrochloride sample using a mortar and pestle to achieve a fine, homogeneous powder.[11] This ensures that the crystallites are randomly oriented, a requirement for obtaining a high-quality diffraction pattern.

-

Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim.

-

Data Acquisition: Place the sample holder in the diffractometer. Collect the diffraction pattern using a standard X-ray source (e.g., Cu Kα radiation) over a defined 2θ range (e.g., 2° to 40°), with an appropriate step size and collection time.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) is analyzed by identifying the angular positions (2θ) and relative intensities of the diffraction peaks.

Data Presentation: Characteristic PXRD Peaks

The table below illustrates how PXRD data is presented, using the published peaks for a crystalline form of the related cetirizine monohydrochloride as an example. A similar table would be generated to define the unique fingerprint of a cetirizine dihydrochloride polymorph.

| 2θ Angle (°) [±0.09°] |

| 8.75 |

| 9.84 |

| 12.97 |

| 14.19 |

| 17.01 |

| 17.35 |

| 19.15 |

| 20.41 |

| 21.61 |

| 22.94 |

| 28.28 |

| Table 1: Example PXRD peak positions for crystalline cetirizine monohydrochloride.[12] This data serves as a unique identifier for this specific crystal form. |

Single-Crystal X-ray Diffraction (SC-XRD)

While PXRD provides a fingerprint, SC-XRD provides the complete blueprint. This technique yields the precise three-dimensional coordinates of every atom within the crystal's unit cell, revealing definitive information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.[9] It is the gold standard for absolute structure determination.[13]

Experimental Protocol: SC-XRD Analysis

-

Crystal Selection: Under a polarized light microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of visible cracks or defects.

-

Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled under a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential radiation damage. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

Structure Solution & Refinement: The collected diffraction intensities are used to solve the crystal structure, typically using direct methods or Patterson synthesis to generate an initial electron density map. This initial model is then refined against the experimental data to optimize the atomic positions and thermal parameters, resulting in a final, highly accurate molecular structure.

Structural Insights: The Case of Hydroxyzine Dihydrochloride

While a complete CIF (Crystallographic Information File) for cetirizine dihydrochloride is not publicly available, an exhaustive analysis of its parent compound, hydroxyzine dihydrochloride , provides invaluable and directly comparable insights into the structural motifs we expect to observe.[14][15] The analysis reveals a structure dominated by a network of strong hydrogen bonds that dictate the crystal packing.

The crystal structure of hydroxyzine dihydrochloride was solved and refined using synchrotron X-ray powder diffraction data.[14]

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₂₁H₂₉Cl₃N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.48735(10) |

| b (Å) | 7.41792(7) |

| c (Å) | 14.99234(15) |

| β (°) | 110.4383(10) |

| Volume (ų) | 1197.107(13) |

| Z (molecules/cell) | 2 |

| Table 2: Unit cell parameters for hydroxyzine dihydrochloride.[14][15] This data defines the fundamental repeating unit of the crystal lattice. |

Key Structural Features:

-

Hydrogen Bonding Network: The structure is heavily influenced by hydrogen bonds.[15] Each of the two protonated nitrogen atoms in the piperazine ring forms a very strong hydrogen bond with a chloride anion. Furthermore, the hydroxyl group of the side chain also forms a strong hydrogen bond to a chloride anion.[14][15] This extensive network is the primary force governing the stability of the crystal lattice.

-

Molecular Conformation: The hydroxyl-containing side chain is disordered, existing in two distinct conformations with an approximate 70/30% occupancy ratio.[14][15] This conformational flexibility is a key characteristic of the molecule within the crystalline state.

-

Crystal Packing: The molecules pack in a layered arrangement. The structure consists of alternating polar and nonpolar layers parallel to the ab-plane. The polar layers contain the cation-anion interactions and the hydrogen bonds, while the nonpolar layers are composed of the aromatic rings.[14][15]

Conclusion: A Foundation for Rational Drug Development

The crystal structure analysis of an API like cetirizine dihydrochloride is a cornerstone of modern pharmaceutical development. Through a systematic process of crystallization, followed by rigorous characterization using PXRD and SC-XRD, we can define the precise solid-state form of the drug substance. This knowledge is not merely academic; it is critical for ensuring product quality, controlling manufacturing processes, and guaranteeing the therapeutic efficacy and safety of the final medicinal product. The insights gained from the structural analysis of the closely related hydroxyzine dihydrochloride provide a robust framework for understanding the forces that govern the crystal packing of this important class of molecules, enabling scientists to build quality into the drug from its most fundamental level.

References

-

Kaduk, J. A., & Gindhart, A. M. (2018). Crystal structure of hydroxyzine dihydrochloride, C21H29ClN2O2Cl2. Powder Diffraction, 33(4), 329-333. [Link]

-

National Center for Biotechnology Information. (n.d.). Hydroxyzine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxyzine. Retrieved from [Link]

-

Myerson, A. S., & Krumrine, J. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(1), 12-22. [Link]

-

ResearchGate. (n.d.). Crystal structure of hydroxyzine dihydrochloride, C21H29ClN2O2Cl2. Retrieved from [Link]

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

-

MDPI. (2020). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molecules, 25(21), 5036. [Link]

- Google Patents. (2005). US20050020608A1 - Crystalline cetirizine monohydrochloride.

-

PubMed. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 267-275. [Link]

-

Mettler Toledo. (n.d.). API Crystallization. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). hydroxyzine hydrochloride and its Impurities. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of Cetirizine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from [Link]

-

University of Southern Denmark. (n.d.). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

SERC Carleton. (2018). Single-crystal X-ray Diffraction. Retrieved from [Link]

- Google Patents. (2004). US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof.

-

American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. Retrieved from [Link]

-

European Society of Medicine. (2025). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Medical Research Archives, 13(6). [Link]

-

ICDD. (n.d.). How to Analyze Drugs Using X-ray Diffraction. Retrieved from [Link]

-

Frontiers. (2020). Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium. Frontiers in Pharmacology, 11, 583538. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cetirizine dihydrochloride CAS#: 83881-52-1 [m.chemicalbook.com]

- 3. Cetirizine dihydrochloride | 83881-52-1 [chemicalbook.com]

- 4. US20040186112A1 - Polymorphic forms of dihydrochloride salts of cetirizine and processes for preparation thereof - Google Patents [patents.google.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. syrris.com [syrris.com]

- 7. crystalpharmatech.com [crystalpharmatech.com]

- 8. cepac.cheme.cmu.edu [cepac.cheme.cmu.edu]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Frontiers | Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium [frontiersin.org]

- 11. icdd.com [icdd.com]

- 12. US20050020608A1 - Crystalline cetirizine monohydrochloride - Google Patents [patents.google.com]

- 13. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of hydroxyzine dihydrochloride, C21H29ClN2O2Cl2 | Powder Diffraction | Cambridge Core [cambridge.org]

A Guide to the Structural Elucidation of Hydroxyzine Acetic Acid Dihydrochloride by NMR Spectroscopy

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for hydroxyzine acetic acid dihydrochloride, a compound known formally as cetirizine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, explains the rationale behind experimental choices, and provides field-proven insights into the structural characterization of this important pharmaceutical compound.

Introduction: The Molecule in Focus

Hydroxyzine acetic acid, the primary human metabolite of the first-generation antihistamine hydroxyzine, is a potent and selective H₁-receptor antagonist.[1][2] Marketed as its dihydrochloride salt under the name cetirizine dihydrochloride, it is classified as a second-generation antihistamine, prized for its reduced sedative effects.[3][4] The molecule's structure features a central piperazine ring, a diphenylmethyl group containing a chlorophenyl moiety, and an ethoxyacetic acid side chain.[3]

Accurate structural confirmation and purity assessment are critical in pharmaceutical development. NMR spectroscopy stands as the definitive method for the unambiguous structural elucidation of organic molecules in solution. This guide details the acquisition and interpretation of ¹H and ¹³C NMR spectra, providing a foundational dataset for researchers working with this active pharmaceutical ingredient (API).

Experimental Protocol: Rationale and Methodology

The acquisition of high-quality NMR spectra for cetirizine dihydrochloride requires careful consideration of the sample preparation and instrument parameters. The molecule's nature as a dihydrochloride salt and the presence of a piperazine ring introduce specific challenges that must be addressed.

Sample Preparation: The Critical First Step

The choice of solvent is paramount for obtaining informative NMR spectra of hydrochloride salts.

Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve approximately 10-20 mg of cetirizine dihydrochloride in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Solubility Enhancement: Gently warm the sample and vortex to ensure complete dissolution.

-

Alternative Solvent: For comparison and to study exchangeable protons, prepare a parallel sample in deuterium oxide (D₂O).

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a minimum height of 4-5 cm.[5]

-

Standard Referencing: The residual solvent peak of DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C NMR is used for chemical shift referencing.[6] For D₂O, the residual HDO signal at ~δ 4.79 ppm is used.[6]

Expertise & Experience: Why DMSO-d₆?

-

Solubility: Cetirizine dihydrochloride is readily soluble in DMSO, ensuring a sufficiently concentrated sample for good signal-to-noise.

-

Observation of Exchangeable Protons: Unlike D₂O, which would cause the rapid exchange and disappearance of signals from the carboxylic acid proton (–COOH) and the piperazinium protons (–N⁺H–), DMSO-d₆ is aprotic and allows for their direct observation.

-

Conformational Dynamics: The piperazine ring and its N-substituents can undergo conformational exchange. At room temperature in DMSO-d₆, this exchange can be slow on the NMR timescale, leading to broad peaks. This phenomenon provides valuable information about the molecule's dynamic behavior.[7][8]

NMR Data Acquisition

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (2-5 seconds) and a larger number of scans (>1024) are required due to the low natural abundance of the ¹³C isotope.

-

2D NMR: For unambiguous assignment, correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of cetirizine dihydrochloride in DMSO-d₆ reveals a complex set of signals corresponding to the aromatic, aliphatic, and exchangeable protons. The numbering scheme used for assignment is shown in the diagram below.

Caption: Numbering scheme for Cetirizine.

Spectral Data Summary (¹H NMR)

The following table summarizes the typical ¹H NMR chemical shifts for cetirizine dihydrochloride recorded in DMSO-d₆ at room temperature. Note that the signals for the piperazine protons often appear broad due to restricted rotation and conformational exchange.[7][8]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | br s | 2H | N1-H ⁺, N4-H ⁺ |

| 7.65 - 7.30 | m | 9H | Ar-H (C9-10, C12-13, C15-19) |

| 4.68 | s | 1H | C7-H (Benzhydryl) |

| 4.25 | s | 2H | C23-H ₂ |

| 3.84 | t | 2H | C21-H ₂ |

| 3.60 - 3.10 | br m | 8H | C2,3,5,6-H ₂ (Piperazine) |

| 3.45 | t | 2H | C20-H ₂ |

| Note: The carboxylic acid proton (-COOH) signal is often very broad and may be difficult to observe or integrated into the baseline. | |||

| s = singlet, t = triplet, m = multiplet, br = broad |

Key Interpretive Insights

-

Aromatic Region (δ 7.30-7.65): The nine protons from the two phenyl rings appear as a complex multiplet. The signals from the chlorinated phenyl ring are typically found slightly downfield compared to the unsubstituted ring due to the electron-withdrawing effect of chlorine.

-

Benzhydryl Proton (δ 4.68): The single proton on C7 appears as a sharp singlet, shifted significantly downfield due to its position between two aromatic rings and adjacent to a protonated nitrogen atom.

-

Ethoxyacetic Acid Chain (δ 3.45, 3.84, 4.25): The three methylene groups of the side chain are well-resolved. The –O–CH₂–COOH protons (C23) are the most deshielded, appearing as a singlet at δ 4.25. The adjacent methylene protons (C21) and the one attached to the piperazine ring (C20) appear as triplets.

-

Piperazine Ring (δ 3.10-3.60): In DMSO-d₆ at room temperature, the eight protons of the piperazine ring often appear as a broad, poorly resolved multiplet. This is a classic sign of intermediate conformational exchange on the NMR timescale.[7][8] The protonation of the two nitrogen atoms restricts the ring's inversion and rotation around the C-N bonds.[9]

-

Exchangeable Protons (δ ~12.0-13.0): The two acidic protons on the protonated piperazine nitrogens appear as a very broad signal far downfield. Adding a drop of D₂O to the NMR tube will cause these signals to disappear due to rapid hydrogen-deuterium exchange, providing a definitive method for their identification.[8][10]

Trustworthiness: The D₂O Exchange Experiment

The disappearance of signals upon addition of D₂O is a self-validating test for identifying labile protons (e.g., OH, NH, COOH). This simple experiment confirms the assignment of the N⁺-H signals and differentiates them from C-H signals.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and complementary structural information.

Spectral Data Summary (¹³C NMR)

| Chemical Shift (δ, ppm) | Assignment |

| 169.5 | C =O (C24) |

| 139.1 | Ar-C (C8) |

| 137.8 | Ar-C (C14) |

| 132.8 | Ar-C -Cl (C11) |

| 131.5 | Ar-C H (C10, C12) |

| 129.4 | Ar-C H (C16, C18) |

| 129.0 | Ar-C H (C9, C13) |

| 128.1 | Ar-C H (C15, C17, C19) |

| 74.5 | Benzhydryl C -H (C7) |

| 68.6 | O-C H₂ (C23) |

| 65.1 | O-C H₂ (C21) |

| 55.8 | N-C H₂ (C20) |

| 50.5 | Piperazine C H₂ (C3, C5) |

| 48.4 | Piperazine C H₂ (C2, C6) |

Key Interpretive Insights

-

Carbonyl Carbon (δ 169.5): The carboxylic acid carbonyl carbon (C24) is the most downfield signal, which is characteristic for this functional group.

-

Aromatic Carbons (δ 128-140): The twelve aromatic carbons appear in a clustered region. Quaternary carbons (C8, C11, C14) can be distinguished from protonated carbons using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

Aliphatic Carbons (δ 48-75): The aliphatic carbons are well-separated. The benzhydryl carbon (C7) at δ 74.5 is significantly downfield. The piperazine carbons appear as two distinct signals (~δ 50.5 and 48.4), reflecting their different environments relative to the two distinct N-substituents. The broadening observed in the ¹H NMR spectrum can also affect these carbon signals.[7]

Advanced Analysis: Conformational Dynamics Workflow

The spectral broadening of the piperazine signals points to dynamic processes. A variable temperature (VT) NMR experiment can be employed to study this behavior.

Caption: Workflow for Variable Temperature (VT) NMR Analysis.

As the temperature is increased, the rate of conformational exchange increases. The broad peaks will sharpen and eventually coalesce into averaged signals.[8] This behavior confirms that the room-temperature broadening is due to dynamic exchange rather than chemical impurities. This authoritative grounding demonstrates the molecule's fluxional nature in solution.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unequivocal structural fingerprint for hydroxyzine acetic acid dihydrochloride (cetirizine dihydrochloride). By understanding the rationale behind solvent choice, recognizing the characteristic chemical shifts, and interpreting the effects of conformational dynamics, researchers can confidently verify the identity, structure, and purity of this API. The data and protocols presented herein serve as a robust reference for quality control, metabolite identification, and further drug development research.

References

-

Ma, C., et al. (2006). [NMR studies on cetirizine hydrochloride]. Guang Pu Xue Yu Guang Pu Fen Xi, 26(10), 1912-1915. Available at: [Link]

-

PubChem (n.d.). Cetirizine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem (n.d.). Hydroxyzine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

United States Pharmacopeia (n.d.). Cetirizine Hydrochloride. USP-NF. Available at: [Link]

-

Moumbock, A. F. A., et al. (2018). Can the salt form of my organic compound be determined using NMR? ResearchGate. Retrieved January 23, 2026, from [Link]

-

Goger, K., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41235-41245. Available at: [Link]

-

MIT OpenCourseWare (n.d.). FT-NMR Sample Preparation Guide. Retrieved January 23, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

Sources

- 1. Hydroxyzine | C21H27ClN2O2 | CID 3658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 3. Cetirizine | C21H25ClN2O3 | CID 2678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 盐酸西替利嗪 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. researchgate.net [researchgate.net]

- 8. [NMR studies on cetirizine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The Fortuitous Detoxification: Unveiling Cetirizine, the Active Metabolite of Hydroxyzine

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide delves into the pivotal discovery of hydroxyzine's metabolic transformation into its active acetic acid metabolite, cetirizine. This metabolic pathway represents a significant milestone in pharmacology, marking the evolution from a first-generation antihistamine with notable sedative properties to a second-generation agent with a markedly improved safety and tolerability profile. We will explore the enzymatic processes governing this conversion, detail the experimental methodologies crucial for its characterization, and provide a comparative analysis of the pharmacokinetic profiles of both the parent drug and its metabolite. This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this classic example of metabolite-driven drug discovery.

Introduction: The Legacy of a First-Generation Antihistamine

Hydroxyzine, a first-generation H1-receptor antagonist, has been a mainstay in clinical practice for decades, valued for its anxiolytic, antiemetic, and antipruritic properties.[1] However, its clinical utility has been tempered by its prominent sedative effects, a characteristic shared by many first-generation antihistamines due to their ability to cross the blood-brain barrier.[[“]] The journey to a non-sedating alternative began not with the synthesis of a new chemical entity, but with the investigation of hydroxyzine's fate within the body. It was discovered that hydroxyzine acts as a prodrug, undergoing significant metabolism to form cetirizine, its carboxylic acid derivative.[3] This metabolite was found to be a potent antihistamine in its own right, but with a crucial difference: it exhibited minimal penetration of the central nervous system, thereby largely circumventing the sedative side effects of its parent compound.[[“]]

The Metabolic Pathway: From Hydroxyzine to Cetirizine

The biotransformation of hydroxyzine to cetirizine is a prime example of a Phase I metabolic reaction, specifically an oxidation. The key structural change is the conversion of the terminal primary alcohol group on the ethoxyethanol side chain of hydroxyzine to a carboxylic acid, forming cetirizine.[4]

The Enzymatic Machinery

While the conversion is well-established, the precise enzymatic players have been a subject of some discussion in the literature. Initially, it was proposed that alcohol dehydrogenase (ADH) was the primary enzyme responsible for this oxidation.[5] ADHs are cytosolic enzymes known for their role in the metabolism of ethanol and other alcohols.[5]

More recent evidence also points to the involvement of the cytochrome P450 (CYP) superfamily of enzymes, which are major players in the metabolism of a vast array of drugs.[6] Specifically, studies have suggested that classic antihistamines, including hydroxyzine, can interact with CYP isozymes.[7] While the exact contribution of each enzyme system may not be fully elucidated, it is plausible that both ADH and specific CYP isozymes contribute to the overall metabolic clearance of hydroxyzine to cetirizine in the liver.

Experimental Protocols for Characterization

The elucidation of the hydroxyzine-to-cetirizine pathway and the subsequent development of cetirizine as a standalone drug were reliant on robust in vitro and in vivo experimental models, coupled with sensitive and specific analytical techniques.

In Vitro Metabolism Studies Using Human Liver Microsomes

In vitro models, particularly human liver microsomes (HLMs), are indispensable tools for studying drug metabolism.[8] HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, including CYPs.

Objective: To determine the metabolic conversion of hydroxyzine to cetirizine in a controlled in vitro system.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

Hydroxyzine dihydrochloride

-

Cetirizine dihydrochloride (as a reference standard)

-

NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add hydroxyzine to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of hydroxyzine should be within a clinically relevant range.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and stop enzymatic activity.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining hydroxyzine and the formed cetirizine.

Bioanalytical Quantification of Hydroxyzine and Cetirizine in Plasma

Accurate and sensitive quantification of both the parent drug and its metabolite in biological matrices is critical for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high selectivity and sensitivity.[9]

Objective: To simultaneously quantify hydroxyzine and cetirizine in human plasma samples.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute hydroxyzine and cetirizine from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Optimized for the specific column and separation.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity. Specific precursor-to-product ion transitions for both hydroxyzine and cetirizine are monitored.

-

Comparative Pharmacokinetics: Hydroxyzine vs. Cetirizine

The differing pharmacokinetic profiles of hydroxyzine and its metabolite, cetirizine, underscore the clinical advantages of the latter. Following oral administration of hydroxyzine, it is rapidly absorbed and extensively metabolized to cetirizine.[4] In fact, the exposure (as measured by the area under the curve, or AUC) to cetirizine is significantly higher than that of the parent hydroxyzine.[4]

| Pharmacokinetic Parameter | Hydroxyzine | Cetirizine |

| Time to Peak Concentration (Tmax) | ~2 hours | ~1 hour |

| Elimination Half-Life (t1/2) | ~20-29 hours (in elderly) | ~8-11 hours |

| Volume of Distribution (Vd) | ~16-22.5 L/kg (in elderly) | ~0.5 L/kg |

| Protein Binding | High | ~93% |

| Metabolism | Extensively metabolized to cetirizine | Minimal metabolism |

| Primary Route of Excretion | Metabolites in urine | Primarily unchanged in urine |

| Blood-Brain Barrier Penetration | Readily crosses | Minimal |

Data compiled from multiple sources.[4][10][11]

The significantly lower volume of distribution for cetirizine compared to hydroxyzine is indicative of its reduced distribution into tissues, including the brain. This, coupled with its minimal metabolism, contributes to its predictable pharmacokinetic profile and non-sedating nature.

Conclusion: A Paradigm of Metabolite-Driven Drug Development

The discovery of cetirizine as the active, non-sedating metabolite of hydroxyzine is a classic and compelling case study in drug development. It highlights the critical importance of understanding a drug's metabolic fate and the potential for metabolites to possess improved therapeutic properties over the parent compound. This journey from a first to a second-generation antihistamine, driven by the elucidation of a key metabolic pathway, has provided a valuable therapeutic agent for the management of allergic conditions and serves as an enduring example of how metabolic studies can lead to significant advancements in pharmacotherapy. The principles and methodologies outlined in this guide remain fundamental to modern drug discovery and development, emphasizing the ongoing need for a deep and mechanistic understanding of drug metabolism.

References

-

Development and validation of a GC-MS method for the determination of hydroxyzine and its active metabolite, cetirizine, in whole blood. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Development of two ultra-sensitive UHPLC-QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. (2024). Archives of Toxicology. [Link]

-

(A) Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) and a metabolite with sedation but no antihistaminic effect. (n.d.). ResearchGate. [Link]

-

Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. (2008). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

Pharmacokinetics of hydroxyzine and cetirizine following oral administration of hydroxyzine to exercised Thoroughbred horses. (2019). Journal of Veterinary Pharmacology and Therapeutics. [Link]

-

New Method Development for Hydroxyzine Determination: Application in Stability Studies, Pharmaceutical Formulations, and Humane Serum. (2019). ResearchGate. [Link]

-

Development of an In Vitro System with Human Liver Microsomes for Phenotyping of CYP2C9 Genetic Polymorphisms with a Mechanism-Based Inactivator. (n.d.). National Institutes of Health. [Link]

-

Determination of cetirizine in human plasma by liquid chromatography-tandem mass spectrometry. (2002). MORU Tropical Health Network. [Link]

-

Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (n.d.). National Institutes of Health. [Link]

-

(PDF) Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs. (2025). ResearchGate. [Link]

-

The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation. (2021). The AAPS Journal. [Link]

-

Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzyme. (2025). ResearchGate. [Link]

-

Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly. (1989). Clinical Pharmacology & Therapeutics. [Link]

-

(A) Metabolism of hydroxyzine to racemic cetirizine (RS-cetirizine) and a metabolite with sedation but no antihistaminic effect. (n.d.). ResearchGate. [Link]

-

Urticaria: clinical efficacy of cetirizine in comparison with hydroxyzine and placebo. (1990). Journal of Allergy and Clinical Immunology. [Link]

-

Development of two ultra-sensitive UHPLC–QqQ-MS/MS methods for the simultaneous determination of hydroxyzine and its active metabolite (cetirizine) in human blood: applications to real cases of forensic toxicology. (2024). National Institutes of Health. [Link]

-

In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists. (1998). Drug Metabolism and Disposition. [Link]

-

Study of the EEG changes during the combined ingestion of alcohol and H1-antihistamines by using the wavelet transform. (2006). Journal of Psychopharmacology. [Link]

-

(PDF) DETERMINATION OF CETIRIZINE IN HUMAN PLASMA AND ITS VALIDATION OF METHOD USING HPLC TECHNIQUE. (2025). ResearchGate. [Link]

- Comparative efficacy of hydroxyzine and cetirizine on histamine-induced responses. (n.d.). Google.

-

Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. (n.d.). Semantic Scholar. [Link]

-

Hydroxyzine Guidelines. (n.d.). Scribd. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. researchgate.net [researchgate.net]

- 4. Hydroxyzine and cetirizine pharmacokinetics and pharmacodynamics after oral and intravenous administration of hydroxyzine to healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Alcohol Dehydrogenase in Drug Metabolism: Beyond Ethanol Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro characterization of cytochrome P450 2D6 inhibition by classic histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetic and pharmacodynamic studies of the H1-receptor antagonist hydroxyzine in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

An In-Depth Technical Guide to the In Vitro Antihistaminic Activity of Hydroxyzine's Active Metabolite

Abstract

This technical guide provides a comprehensive examination of the in vitro antihistaminic properties of the primary active metabolite of hydroxyzine. Hydroxyzine, a first-generation antihistamine, undergoes rapid and extensive metabolism in the liver to form cetirizine, a potent second-generation antihistamine.[1][2] This conversion is pivotal to its therapeutic effect, as cetirizine is largely responsible for the peripheral antihistaminic activity observed after hydroxyzine administration.[2] This document will dissect the pharmacological basis for this relationship, detail the robust in vitro methodologies used to characterize H₁ receptor antagonism, and present key binding and functional data. The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate H₁ receptor antagonists.

Introduction: The Hydroxyzine to Cetirizine Metabolic Pathway

Hydroxyzine is a piperazine-class, first-generation antihistamine utilized for its anxiolytic, sedative, and anti-itch properties.[1][3][4][5][6] Its primary mechanism of action is as a potent inverse agonist at the histamine H₁ receptor.[1] Upon oral or intramuscular administration, hydroxyzine is rapidly absorbed and metabolized by the liver.[1] The key metabolic step is the oxidation of its terminal alcohol group to a carboxylic acid, a reaction mediated by alcohol dehydrogenase, which yields cetirizine.[1]

Cetirizine, also known as (±)-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid, is the pharmacologically active metabolite that mediates the majority of hydroxyzine's peripheral antihistamine effects.[2][7][8] Unlike its parent compound, cetirizine is a second-generation antihistamine, characterized by its high selectivity for the H₁ receptor and significantly reduced penetration of the blood-brain barrier.[7][9] This latter property accounts for its non-sedating profile at standard therapeutic doses.[7] The active R-enantiomer of cetirizine is known as levocetirizine.[10][11]

Given that hydroxyzine essentially functions as a prodrug for cetirizine, a thorough in vitro characterization of cetirizine's interaction with the H₁ receptor is fundamental to understanding the antihistaminic activity of the parent drug.[8] The term "hydroxyzine acetic acid" is chemically synonymous with cetirizine. This guide will therefore focus on the established methods for quantifying the antihistaminic activity of cetirizine (and its active enantiomer, levocetirizine) at the molecular and cellular levels.

The Target: Histamine H₁ Receptor Signaling

The histamine H₁ receptor is a Class A G-protein coupled receptor (GPCR) that plays a central role in allergic inflammation and immune responses.[9][12] Endogenous histamine, released from mast cells and basophils, activates H₁ receptors, initiating a cascade of physiological effects including vasodilation, increased vascular permeability, and smooth muscle contraction.[13][]

Mechanism of Action: Upon histamine binding, the H₁ receptor couples primarily to the Gq/11 family of G-proteins.[15][16] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+), leading to a rapid increase in cytosolic Ca²+ concentration.[16][18] This calcium flux is a hallmark of H₁ receptor activation and serves as a primary readout in functional assays.[15][18]

Figure 1: H₁ Receptor Gq/11 Signaling Pathway.

Core Methodologies for In Vitro Antihistaminic Activity Assessment

Two primary classes of in vitro assays are essential for characterizing H₁ receptor antagonists: Radioligand Binding Assays and Cell-Based Functional Assays.

Radioligand Binding Assays: Quantifying Receptor Affinity